
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
概要
説明
Pf-04531083: は、選択的なナトリウムチャネル Nav1.8ブロッカーです。 経口投与可能な、強力かつ選択的な化合物であり、神経因性疼痛および炎症性疼痛の治療における潜在的な用途について研究されています 。 Pf-04531083の化学名は、N-[6-アミノ-5-(2-クロロ-5-メトキシフェニル)-2-ピリジニル]-1-メチル-1H-ピラゾール-5-カルボキサミドです .
準備方法
Pf-04531083の調製には、いくつかの合成経路と反応条件が関与します最終生成物は、一連の精製工程を経て、高純度にされます .
化学反応の分析
Pf-04531083は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で、この化合物は酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、化合物中に存在する官能基を修飾するために実施することができます。
置換: Pf-04531083は、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな触媒が含まれます。 .
科学研究の用途
Pf-04531083は、以下を含むいくつかの科学研究の用途があります。
化学: ナトリウムチャネルブロッカーとそのイオンチャネルへの影響を研究するための研究ツールとして使用されています。
生物学: 神経興奮性とシナプス可塑性の調節における潜在的な役割について研究されています。
医学: 神経因性疼痛および炎症性疼痛の潜在的な治療法として探索されています。
科学的研究の応用
Biological Activities
1. Anticancer Properties:
Research indicates that compounds similar to N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant anticancer activity. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, breast, and liver cancers . For instance, derivatives containing the pyrazole scaffold have demonstrated antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
2. Anti-inflammatory Effects:
The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to interact with enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
3. Molecular Docking Studies:
Molecular docking studies have been utilized to predict the binding affinities of this compound with specific biological targets. These studies help elucidate the mechanism of action and therapeutic potential of the compound.
Case Studies and Research Findings
作用機序
Pf-04531083は、ナトリウムチャネル Nav1.8を選択的に阻害することによって効果を発揮します。この阻害は、ニューロンの興奮性を低下させ、それによって痛みシグナルの伝達を抑制します。 関与する分子標的および経路には、ニューロンにおける活動電位の発生と伝播において重要な役割を果たす電位依存性ナトリウムチャネルが含まれます .
類似の化合物との比較
Pf-04531083は、ナトリウムチャネル Nav1.8ブロッカーとして、高い選択性と効力を備えている点でユニークです。類似の化合物には以下が含まれます。
A-803467: 疼痛研究に使用されている別のナトリウムチャネルブロッカーです。
VX-150: 疼痛管理のために研究されていましたが、臨床試験で中止された化合物です。
VX-548: 現在、疼痛管理のために臨床試験が行われています。
HRS4800: 疼痛管理のために臨床試験が行われている化合物です。
JMKX000623: 疼痛管理のために臨床試験が行われている別の化合物 .
Pf-04531083は、Nav1.8を特異的に標的とすること、および疼痛管理における潜在的な治療用途により、際立っています。
類似化合物との比較
Pf-04531083 is unique in its high selectivity and potency as a sodium channel Nav1.8 blocker. Similar compounds include:
A-803467: Another sodium channel blocker used for pain research.
VX-150: A compound that was investigated for pain management but discontinued in clinical trials.
VX-548: Currently in clinical trials for pain management.
HRS4800: A compound in clinical trials for pain management.
JMKX000623: Another compound in clinical trials for pain management .
Pf-04531083 stands out due to its specific targeting of Nav1.8 and its potential therapeutic applications in pain management.
生物活性
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with notable potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. Its complex molecular structure, featuring a pyrazole ring, positions it as a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 357.8 g/mol. The compound is characterized by the presence of a pyrazole ring, which is commonly associated with diverse biological activities, including kinase inhibition .
Preliminary studies indicate that this compound interacts with specific biological targets, particularly enzymes involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies have been employed to predict its binding affinities and modes of interaction with target proteins, providing insights into its pharmacological potential .
Anti-Cancer Activity
Research has demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, including:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Lung Cancer | A549 | 26 |
Breast Cancer | MDA-MB-231 | 3.79 |
Liver Cancer | HepG2 | 42.30 |
Cervical Cancer | HeLa | 38.44 |
These findings suggest that this compound may possess similar anticancer properties due to its structural features .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, certain derivatives have shown inhibition of TNF-alpha release in experimental models .
Case Studies
- In Vitro Studies : In a study examining various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability across multiple tested lines, suggesting its potential as an effective anticancer agent .
- Molecular Modeling : Molecular docking studies revealed that the compound binds effectively to active sites on target kinases involved in cancer progression. This binding affinity correlates with observed cytotoxic effects in vitro, supporting further investigation into its therapeutic applications .
特性
IUPAC Name |
N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGMDIPCQOGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079400-07-9 | |
Record name | PF-04531083 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pf-04531083 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-04531083 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。